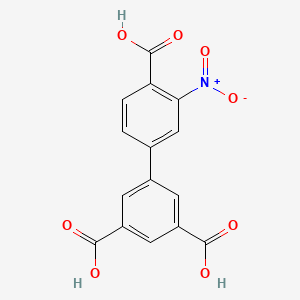

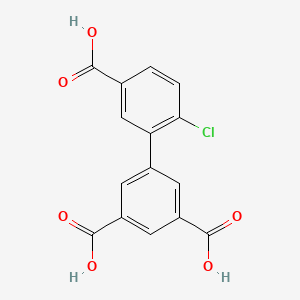

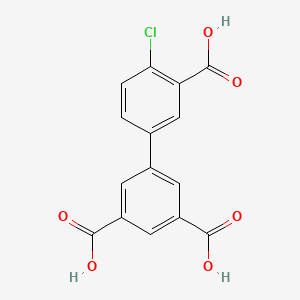

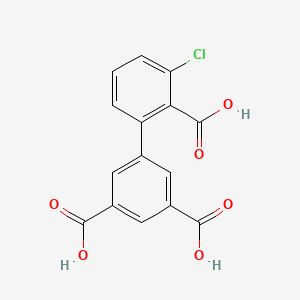

4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid, 95%

Übersicht

Beschreibung

4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid, 95% (4-Cl-3,5-DCBPB) is a synthetic organic compound with a wide range of applications in laboratories and scientific research. It is a white crystalline solid, soluble in water and alcohol, and has a melting point of 224-225 °C. 4-Cl-3,5-DCBPB has been used in various biochemical and physiological studies due to its ability to act as a competitive inhibitor of enzymes. This compound has been studied extensively for its potential applications in drug discovery, cancer research, and metabolic engineering.

Wissenschaftliche Forschungsanwendungen

4-Cl-3,5-DCBPB has been used in numerous scientific research applications. It is a potent inhibitor of enzymes such as proteases, kinases, and phosphatases, and has been used to study their roles in various biochemical and physiological processes. It has also been used to study the effects of inhibitors on the metabolism of drugs, and to study the mechanisms of drug-drug interactions. 4-Cl-3,5-DCBPB has also been used in cancer research, as a tool to study the role of enzymes in tumor growth and metastasis. Additionally, it has been used in metabolic engineering to study the effects of inhibitors on metabolic pathways.

Wirkmechanismus

4-Cl-3,5-DCBPB acts as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents the substrate from binding. This leads to a decrease in the enzyme's activity and a decrease in the metabolic rate of the substrate. The binding of 4-Cl-3,5-DCBPB to the enzyme also leads to an increase in the enzyme's affinity for the substrate, resulting in an increase in the enzyme's activity.

Biochemical and Physiological Effects

4-Cl-3,5-DCBPB has been used to study the effects of inhibitors on the metabolism of drugs. Inhibition of enzymes by 4-Cl-3,5-DCBPB can lead to a decrease in the metabolic rate of the drug, resulting in an increase in its bioavailability and a decrease in its toxicity. Additionally, 4-Cl-3,5-DCBPB has been used to study the effects of inhibitors on the metabolism of cancer cells. Inhibition of enzymes by 4-Cl-3,5-DCBPB can lead to a decrease in the growth rate of tumor cells, resulting in a decrease in their metastatic potential.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-Cl-3,5-DCBPB in laboratory experiments has several advantages. It is a potent inhibitor of enzymes, and can be used to study the role of enzymes in various biochemical and physiological processes. Additionally, it is relatively inexpensive and can be synthesized in high yields. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and its solubility decreases with increasing temperature. Additionally, the use of 4-Cl-3,5-DCBPB in laboratory experiments can lead to the formation of toxic byproducts, which can be difficult to remove.

Zukünftige Richtungen

There are numerous potential future directions for the use of 4-Cl-3,5-DCBPB in scientific research. It could be used to study the effects of inhibitors on the metabolism of drugs, and to study the mechanisms of drug-drug interactions. Additionally, it could be used in cancer research, as a tool to study the role of enzymes in tumor growth and metastasis. Additionally, 4-Cl-3,5-DCBPB could be used in metabolic engineering to study the effects of inhibitors on metabolic pathways. Furthermore, it could be used to study the effects of inhibitors on the metabolism of bacteria, and to study the mechanisms of antibiotic resistance. Finally, 4-Cl-3,5-DCBPB could be used to study the effects of inhibitors on the metabolism of viruses, and to study the mechanisms of viral replication.

Synthesemethoden

4-Cl-3,5-DCBPB can be synthesized from the reaction of 4-chlorobenzoic acid and 3,5-dicarboxyphenylbenzene. The reaction is carried out in aqueous solution at a temperature of 80-90 °C. The reaction is catalyzed by sodium hydroxide, and the yield is typically 95%.

Eigenschaften

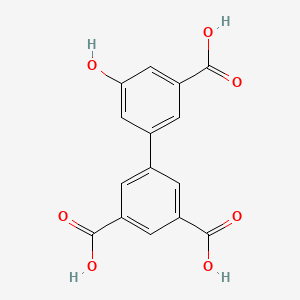

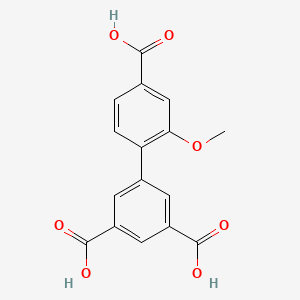

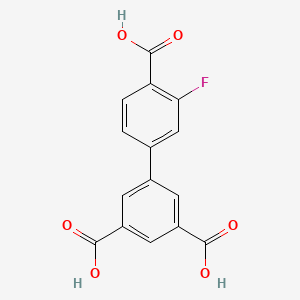

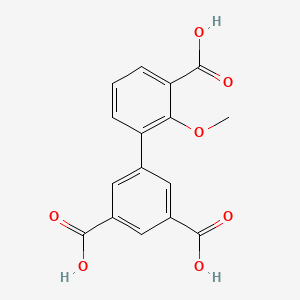

IUPAC Name |

5-(5-carboxy-2-chlorophenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO6/c16-12-2-1-7(13(17)18)6-11(12)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJFZCPPVNOOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60691897 | |

| Record name | 6'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid | |

CAS RN |

1261994-80-2 | |

| Record name | 6'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid, 95%](/img/structure/B6410321.png)

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid, 95%](/img/structure/B6410324.png)